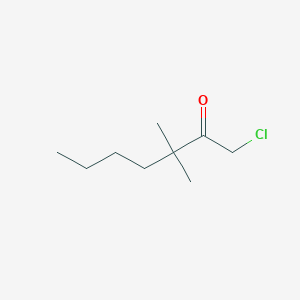
1-Chloro-3,3-dimethylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3-dimethylheptan-2-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the second carbon of a heptane chain
Preparation Methods
The synthesis of 1-Chloro-3,3-dimethylheptan-2-one can be achieved through several methods:
Synthetic Routes: One common method involves the chlorination of 3,3-dimethylheptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, at low temperatures to prevent side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Chemical Reactions Analysis
1-Chloro-3,3-dimethylheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions and result in the formation of corresponding alcohols, amines, or ethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3,3-dimethylheptan-2-ol, while reduction with sodium borohydride produces 1-chloro-3,3-dimethylheptan-2-ol.
Scientific Research Applications
1-Chloro-3,3-dimethylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-3,3-dimethylheptan-2-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This is particularly relevant in biological systems where halogenated compounds can act as enzyme inhibitors.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. For example, it may interfere with metabolic pathways involving ketones or chlorinated compounds.
Comparison with Similar Compounds
1-Chloro-3,3-dimethylheptan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-3,3-dimethylbutan-2-one and 1-chloro-3,3-dimethylpentan-2-one share structural similarities but differ in the length of their carbon chains.
Uniqueness: The specific positioning of the chlorine atom and the ketone group in this compound gives it distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain chemical reactions and applications.
Properties
CAS No. |
63611-26-7 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
1-chloro-3,3-dimethylheptan-2-one |
InChI |
InChI=1S/C9H17ClO/c1-4-5-6-9(2,3)8(11)7-10/h4-7H2,1-3H3 |
InChI Key |
MBAAZSBVJHIYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
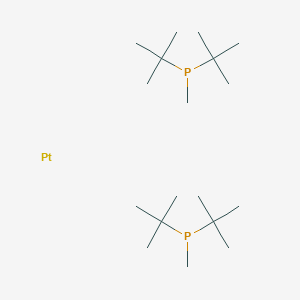
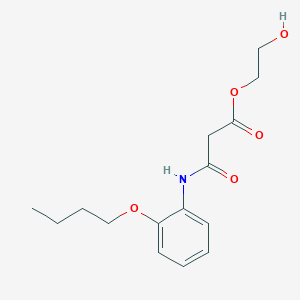
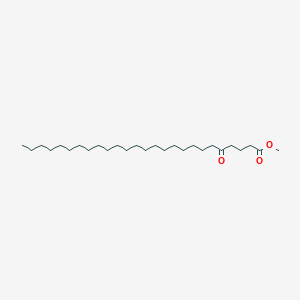
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

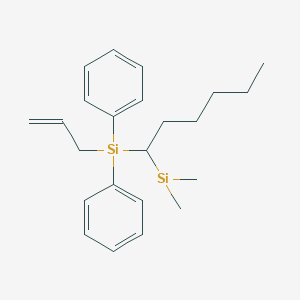
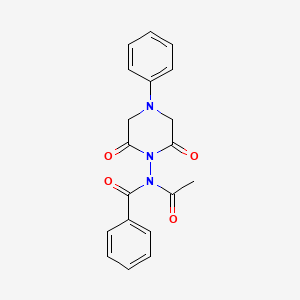
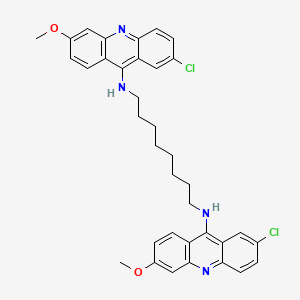

![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
